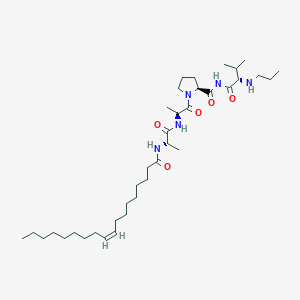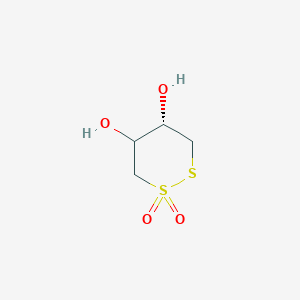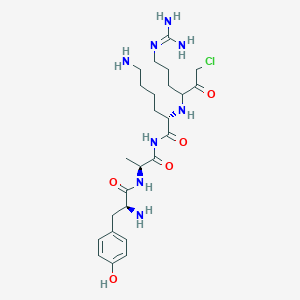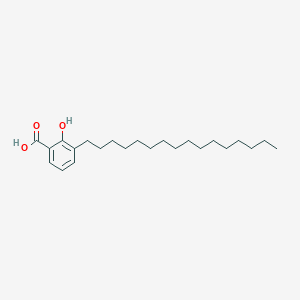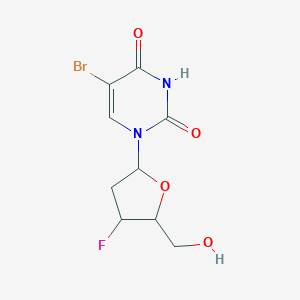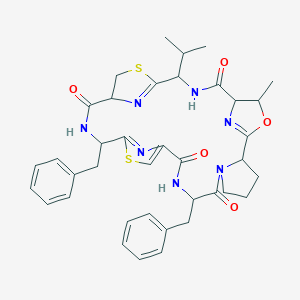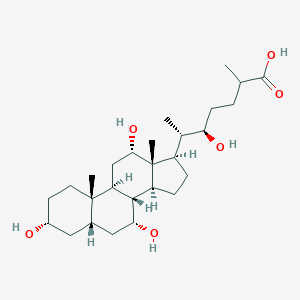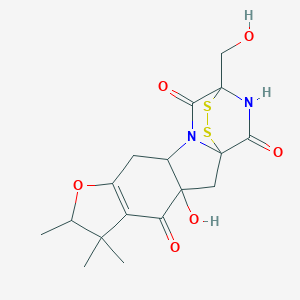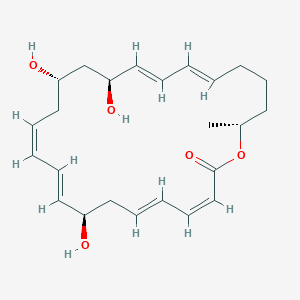![molecular formula C10H16N6O8P2 B219266 [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate CAS No. 119447-19-7](/img/structure/B219266.png)
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in scientific research as a tool to study the biochemical and physiological effects of ATP.
Wirkmechanismus
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate acts as a non-hydrolyzable analog of ATP, which means that it can bind to ATP-dependent enzymes and proteins but cannot be hydrolyzed. This allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. This compound binds to the active site of ATP-dependent enzymes and proteins and stabilizes the enzyme or protein in a conformation that mimics the ATP-bound state.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can activate or inhibit ATP-dependent enzymes and proteins, depending on the specific enzyme or protein being studied. It can also affect the activity of cellular processes that are regulated by ATP, such as signal transduction, metabolism, and transport.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate has a number of advantages and limitations for lab experiments. Its non-hydrolyzable nature allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. However, its non-hydrolyzable nature also means that it cannot be used to study the effects of ATP hydrolysis. Additionally, this compound may have different effects on different ATP-dependent enzymes and proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases that are caused by ATP-dependent enzymes and proteins. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from its constituent parts. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate is used extensively in scientific research to study the biochemical and physiological effects of ATP. It is used as a tool to investigate the mechanism of action of ATP-dependent enzymes and proteins, such as kinases, phosphatases, and ATPases. It is also used to study the role of ATP in cellular processes, such as signal transduction, metabolism, and transport.
Eigenschaften
CAS-Nummer |
119447-19-7 |
|---|---|
Molekularformel |
C10H16N6O8P2 |
Molekulargewicht |
410.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-26(20,21)24-25(12,18)19/h3-7,17H,1-2H2,(H,20,21)(H2,11,13,14)(H3,12,18,19)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
UVSPZBVHHGHPMC-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
Synonyme |
2'-deoxy-5'-adenylyl imidodiphosphate dAMP-PNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



